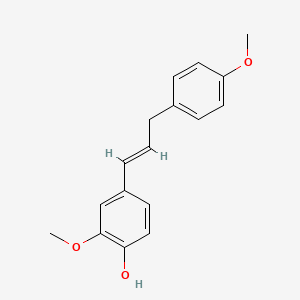
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol is an organic compound characterized by its phenolic structure with methoxy groups and a propenyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methoxyphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 4-methoxyphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the propenyl side chain.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The propenyl side chain can be reduced to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon are employed for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated phenolic compounds.
科学的研究の応用
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the methoxy groups and propenyl side chain contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and exert various effects, depending on the context of the study.
類似化合物との比較
4-Methoxyphenol: Shares the phenolic structure but lacks the propenyl side chain.
4-Methoxybenzaldehyde: Contains the methoxy group and aromatic ring but differs in functional groups.
Eugenol: Similar in having a propenyl side chain and phenolic structure but differs in the position of the methoxy group.
Uniqueness: (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-EN-1-YL)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy groups and propenyl side chain makes it a versatile compound for various applications.
特性
IUPAC Name |
2-methoxy-4-[(E)-3-(4-methoxyphenyl)prop-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-9-6-13(7-10-15)4-3-5-14-8-11-16(18)17(12-14)20-2/h3,5-12,18H,4H2,1-2H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMKJHTTWBHRD-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=CC2=CC(=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

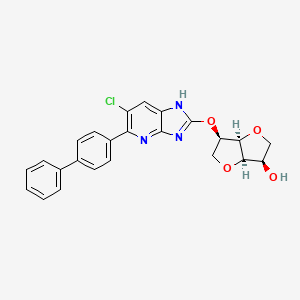
![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)
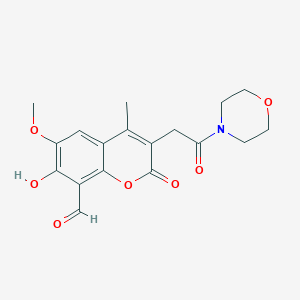
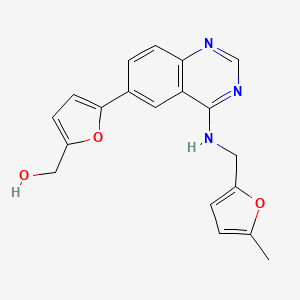
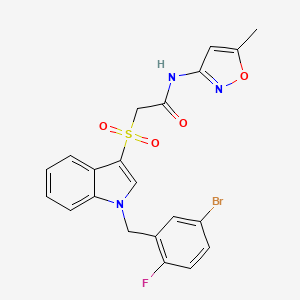
![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)
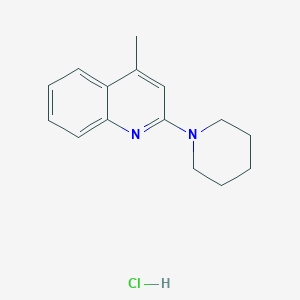
![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
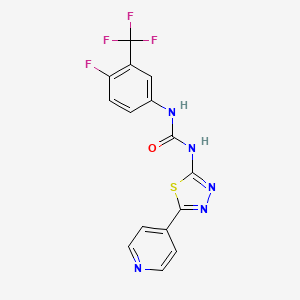
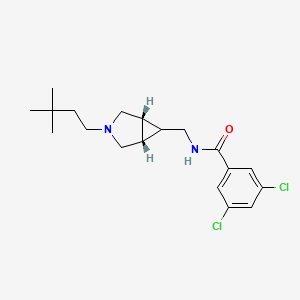
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
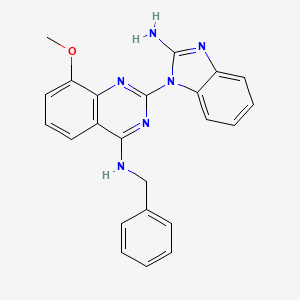
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B609134.png)
